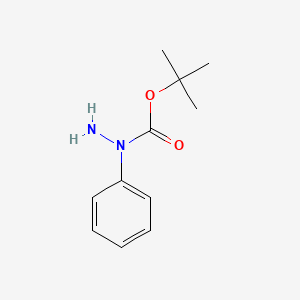
Tert-butyl 1-phenylhydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-N-phenyl-hydrazine is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a phenylhydrazine moiety. The Boc group is commonly used in organic synthesis to protect amine functionalities due to its stability under basic and nucleophilic conditions and its ease of removal under mild acidic conditions . This compound is particularly useful in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N-phenyl-hydrazine typically involves the reaction of phenylhydrazine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine or sodium bicarbonate . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:
PhNHNH2+(Boc)2O→PhNHNHBoc+CO2+t-BuOH
Industrial Production Methods
Industrial production of N-Boc-N-phenyl-hydrazine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance the efficiency and yield of the reaction . The reaction conditions are optimized to ensure high purity and yield, making the compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-N-phenyl-hydrazine undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, or other mild acids.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and isocyanates.
Major Products Formed
Deprotection: Phenylhydrazine.
Substitution: Substituted hydrazines, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-Boc-N-phenyl-hydrazine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of N-Boc-N-phenyl-hydrazine primarily involves the reactivity of the hydrazine moiety. The Boc group serves as a protecting group, allowing selective reactions at the hydrazine nitrogen. Upon deprotection, the free hydrazine can participate in various chemical reactions, such as nucleophilic substitution and condensation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-N-methyl-hydrazine: Similar in structure but with a methyl group instead of a phenyl group.
N-Boc-N-ethyl-hydrazine: Similar in structure but with an ethyl group instead of a phenyl group.
N-Cbz-N-phenyl-hydrazine: Uses a benzyl carbamate (Cbz) protecting group instead of Boc.
Uniqueness
N-Boc-N-phenyl-hydrazine is unique due to the presence of the phenyl group, which can influence the reactivity and stability of the compound. The Boc protecting group provides stability under basic and nucleophilic conditions, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C11H16N2O2 |
|---|---|
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
tert-butyl N-amino-N-phenylcarbamate |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13(12)9-7-5-4-6-8-9/h4-8H,12H2,1-3H3 |
InChI-Schlüssel |
NLQZMWDNQGOWHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















